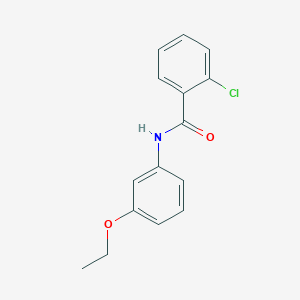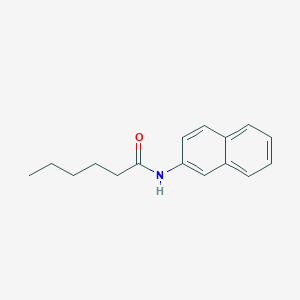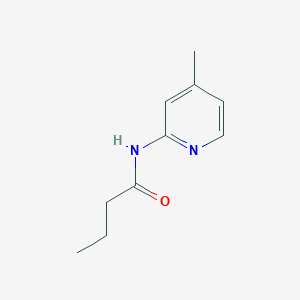
N-(2-ethoxyphenyl)-2-ethylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-ethylhexanamide is a chemical compound with the molecular formula C16H27NO2. It is also known as eticlopride, which is a selective dopamine D2 receptor antagonist. Eticlopride has been widely used in scientific research for its ability to block the dopamine D2 receptor, which plays a crucial role in the regulation of reward and motivation.
Mecanismo De Acción
Eticlopride acts as a competitive antagonist of the dopamine D2 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathways. This leads to a decrease in the release of dopamine and a decrease in the activity of dopaminergic neurons.
Biochemical and Physiological Effects:
Eticlopride has been shown to have a wide range of biochemical and physiological effects. It has been found to decrease dopamine release in the striatum, which is involved in the regulation of movement, motivation, and reward. Eticlopride has also been shown to decrease the release of prolactin, a hormone that plays a role in lactation and reproductive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Eticlopride has several advantages for lab experiments. It is a highly selective and potent antagonist of the dopamine D2 receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. Eticlopride is also relatively stable and easy to handle, which makes it a convenient reagent for lab experiments.
However, there are also some limitations to the use of eticlopride in lab experiments. It has a relatively short half-life in vivo, which means that it may not be suitable for long-term studies. In addition, eticlopride may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of eticlopride in scientific research. One potential application is in the development of novel therapeutic agents for neurological disorders such as Parkinson's disease and schizophrenia. Eticlopride can be used as a tool to assess the efficacy and safety of these agents in preclinical studies.
Another potential application is in the study of the neural mechanisms underlying drug addiction. Eticlopride can be used to investigate the role of dopamine D2 receptors in the development and maintenance of drug addiction, which could lead to the development of new treatments for this condition.
Finally, eticlopride can be used in combination with other imaging techniques such as positron emission tomography (PET) or magnetic resonance imaging (MRI) to study the functional connectivity of the brain. This could provide insights into the neural circuits that underlie various physiological and pathological conditions.
Métodos De Síntesis
Eticlopride can be synthesized by the reaction of 2-ethylhexanoyl chloride with 2-aminoethoxybenzene in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Eticlopride has been extensively used in scientific research to study the role of dopamine D2 receptors in various physiological and pathological conditions. It has been used to investigate the neural mechanisms underlying drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders. Eticlopride is also used as a tool to assess the efficacy of novel therapeutic agents that target dopamine D2 receptors.
Propiedades
Fórmula molecular |
C16H25NO2 |
|---|---|
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C16H25NO2/c1-4-7-10-13(5-2)16(18)17-14-11-8-9-12-15(14)19-6-3/h8-9,11-13H,4-7,10H2,1-3H3,(H,17,18) |
Clave InChI |
KNPIAKMSKBPISK-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1OCC |
SMILES canónico |
CCCCC(CC)C(=O)NC1=CC=CC=C1OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)








